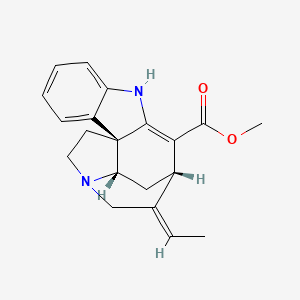
Akuammicine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Akuammicine is a monoterpenoid indole alkaloid with formula C20H22N2O2, isolated from several plant species including Alstonia spatulata, Catharanthus roseus and Vinca major. It has a role as a plant metabolite. It is a methyl ester, a tertiary amino compound, an organic heteropentacyclic compound and a monoterpenoid indole alkaloid. It is a conjugate base of an this compound(1+).
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Akuammicine exhibits a range of pharmacological activities, primarily attributed to its interaction with various receptors in the central nervous system. Notably, it acts as a selective agonist for the kappa opioid receptor (κOR) and has shown activity at the mu opioid receptor (µOR). Recent studies have elucidated the structure-activity relationships (SAR) of this compound derivatives, revealing that modifications can significantly enhance receptor selectivity and potency.
Key Pharmacological Activities:
- Opioid Receptor Agonism: this compound is recognized for its ability to activate κOR, which is associated with analgesic effects without the side effects commonly linked to mu opioid receptor activation, such as respiratory depression .
- Antioxidant Activity: Some studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .
- Antihypertensive Effects: Historical data indicate that this compound may have antihypertensive properties, although further research is necessary to fully understand this effect .
Synthesis and Derivatives
The synthesis of this compound has been a subject of interest due to its structural complexity and medicinal properties. Various synthetic routes have been developed to produce this compound and its derivatives for research purposes.
Synthesis Highlights:
- Natural Extraction: this compound is primarily extracted from Picralima nitida, where it occurs naturally .
- Chemical Synthesis: Recent advancements have led to the development of synthetic pathways that allow for the production of this compound derivatives with enhanced pharmacological profiles. For instance, modifications at specific positions on the molecule have resulted in compounds with improved potency at κOR .
Case Studies
Several case studies illustrate the therapeutic potential of this compound across different medical fields:
- Pain Management:
- Neurological Disorders:
- Antioxidant Applications:
Eigenschaften
CAS-Nummer |
639-43-0 |
|---|---|
Molekularformel |
C20H22N2O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
methyl (1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-3-12-11-22-9-8-20-14-6-4-5-7-15(14)21-18(20)17(19(23)24-2)13(12)10-16(20)22/h3-7,13,16,21H,8-11H2,1-2H3/b12-3-/t13-,16-,20+/m0/s1 |
InChI-Schlüssel |
AGZMFTKKLPHOMT-XLPBPZHDSA-N |
SMILES |
CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC |
Isomerische SMILES |
C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC |
Kanonische SMILES |
CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Akuammicine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















